molecular formula C12H8BrClO2S B8601795 2-(5-Bromothiophen-2-yl)-1-(2-chlorophenyl)-2-hydroxyethan-1-one CAS No. 918350-08-0

2-(5-Bromothiophen-2-yl)-1-(2-chlorophenyl)-2-hydroxyethan-1-one

Cat. No. B8601795
CAS RN: 918350-08-0
M. Wt: 331.61 g/mol
InChI Key: ZIIZDLCHBUOWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromothiophen-2-yl)-1-(2-chlorophenyl)-2-hydroxyethan-1-one is a useful research compound. Its molecular formula is C12H8BrClO2S and its molecular weight is 331.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromothiophen-2-yl)-1-(2-chlorophenyl)-2-hydroxyethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromothiophen-2-yl)-1-(2-chlorophenyl)-2-hydroxyethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

918350-08-0

Product Name

2-(5-Bromothiophen-2-yl)-1-(2-chlorophenyl)-2-hydroxyethan-1-one

Molecular Formula

C12H8BrClO2S

Molecular Weight

331.61 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-1-(2-chlorophenyl)-2-hydroxyethanone

InChI

InChI=1S/C12H8BrClO2S/c13-10-6-5-9(17-10)12(16)11(15)7-3-1-2-4-8(7)14/h1-6,12,16H

InChI Key

ZIIZDLCHBUOWCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(C2=CC=C(S2)Br)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, to a clod (−78° C.) solution of lithium bis(trimethylsilyl)amide (8.05 mL, 1.0M solution in THF, 8.05 mmol) was added a solution of (2-chloro-phenyl)-trimethylsilanyloxy-acetonitrile (1.69 g, 7 mmol) in tetrahydrofuran (10 mL) dropwise over 10 min. After stirring for another 30 min, a solution of 5-bromothiophen-2-carboxaldehyde in tetrahydrofuran (10 mL) was added dropwise. The reaction was stirred overnight from −78° C. to reach room temperature, then was quenched by adding 3N HCl (20 mL) and warming at 40° C. for 5 hrs. After cooling, the mixture was partitioned between ethyl ether and water. The organic layer was stirred with 1M NaOH (30 mL) for 2 hrs; and the layers were separated. The organic layer was washed with brine, dried over Na2SO4, and concentrated in vacuo. The crude product was purified by chromatography on silica gel (Hexane/EtOAc, 8/2) to give a brown oil (320 mg, 14% yield). 1H-NMR (400 MHz, CDCl3): δ 4.35 (d, 1H), 6.12 (d, 1H), 7.02 (d, 1H), 7.26 (m, 2H), 7.41 (d, 1H), 7.44 (dd, 1H).
Quantity
8.05 mL
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
14%

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